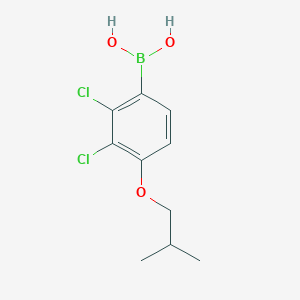

2,3-Dichloro-4-isobutoxyphenylboronic acid

CAS No.: 2096329-79-0

Cat. No.: VC6930401

Molecular Formula: C10H13BCl2O3

Molecular Weight: 262.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096329-79-0 |

|---|---|

| Molecular Formula | C10H13BCl2O3 |

| Molecular Weight | 262.92 |

| IUPAC Name | [2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3 |

| Standard InChI Key | DPYMREBBALMFOP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2,3-dichloro-4-isobutoxyphenylboronic acid, reflecting the positions of the chlorine atoms (2 and 3), the isobutoxy group (4), and the boronic acid functional group (-B(OH)) on the benzene ring . Its molecular formula is CHBClO, with a molecular weight of 262.93 g/mol .

Table 1: Key Identifiers of 2,3-Dichloro-4-isobutoxyphenylboronic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2096329-79-0 | |

| Molecular Formula | CHBClO | |

| Molecular Weight | 262.93 g/mol | |

| SMILES Notation | B(C1=CC(=C(C(=C1Cl)Cl)OCC(C)C))O)O | |

| InChI Key | DPYMREBBALMFOP-UHFFFAOYSA-N |

Structural Analysis

The compound’s structure features a boronic acid group (-B(OH)) at the para position relative to the isobutoxy group (-OCHCH(CH)), with chlorine atoms occupying the ortho and meta positions. This substitution pattern enhances its reactivity in Suzuki-Miyaura couplings, where boronic acids act as nucleophilic partners . The steric bulk of the isobutoxy group may influence reaction kinetics and regioselectivity in cross-coupling applications .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Parameters (Inferred from Analogous Compounds)

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,3-Dichloro-4-isobutoxyiodobenzene | |

| Catalyst | Pd(dppf)Cl | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80–100°C |

Industrial-Scale Production

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a solid at room temperature, requiring storage under an inert atmosphere at 2–8°C . Its solubility profile includes:

-

High solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

-

Low solubility in water due to the hydrophobic isobutoxy group.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:

The dichloro substituents enhance electrophilicity at the coupling site, while the isobutoxy group may stabilize intermediates via steric effects .

Pharmaceutical Intermediate

Though direct applications are undocumented, structurally similar boronic acids are intermediates in kinase inhibitors and proteasome blockers (e.g., bortezomib) . The chlorine atoms could facilitate further functionalization via nucleophilic aromatic substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume